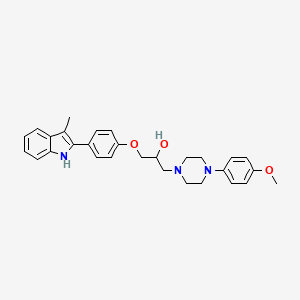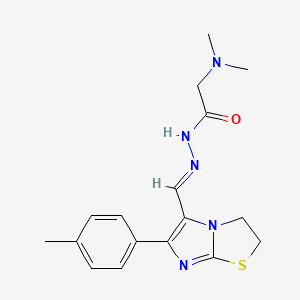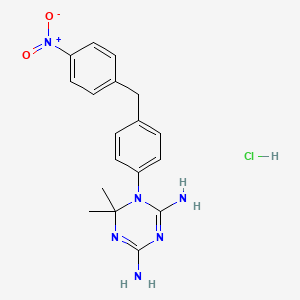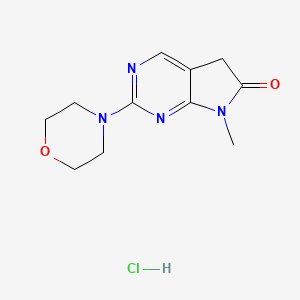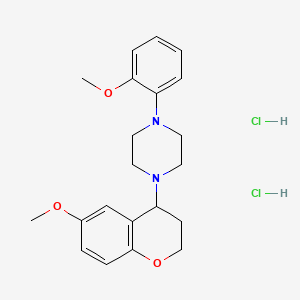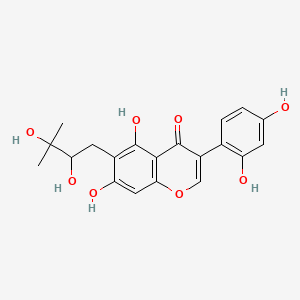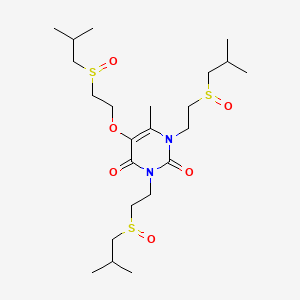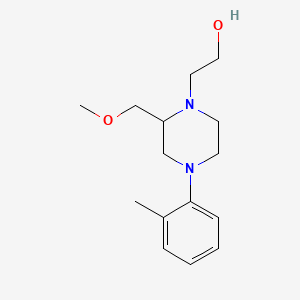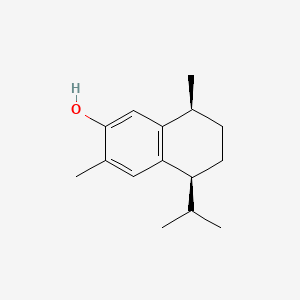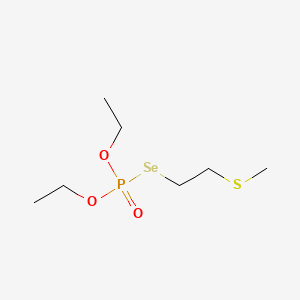
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a selenium atom bonded to a phosphorus atom, with diethyl and methylthioethyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester typically involves the reaction of diethyl phosphite with a selenium-containing reagent, such as selenium dioxide or elemental selenium, in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce a variety of phosphoroselenoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known antioxidant properties.
Industry: It may be used in the development of advanced materials, such as selenium-containing polymers or catalysts.
Wirkmechanismus
The mechanism by which phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or proteins, modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoroselenoic acid, O,O-diethyl Se-(2-oxopropyl) ester
- Phosphoroselenoic acid, O,O-diethyl Se-[2-(ethylthio)ethyl] ester
Comparison
Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester is unique due to the presence of the methylthioethyl group, which can influence its reactivity and interactions compared to other similar compounds
Eigenschaften
CAS-Nummer |
119015-23-5 |
|---|---|
Molekularformel |
C7H17O3PSSe |
Molekulargewicht |
291.22 g/mol |
IUPAC-Name |
1-diethoxyphosphorylselanyl-2-methylsulfanylethane |
InChI |
InChI=1S/C7H17O3PSSe/c1-4-9-11(8,10-5-2)13-7-6-12-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
ODVFHLFSEJHRBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)[Se]CCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


